molecular formula C22H27N9O7S2 B601320 Delta-2-Cefteram Pivoxil CAS No. 104712-44-9

Delta-2-Cefteram Pivoxil

Cat. No.: B601320
CAS No.: 104712-44-9
M. Wt: 593.64
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-2-Cefteram Pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active compound, cefteram. This antibiotic is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria, making it effective in treating a range of bacterial infections, particularly respiratory and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Cefteram Pivoxil typically starts with 7-aminocephalosporanic acid (7-ACA) as the core structure. The process involves several key steps:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions: Delta-2-Cefteram Pivoxil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used

Major Products:

Scientific Research Applications

Delta-2-Cefteram Pivoxil has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new antibiotics.

    Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Extensively studied for its therapeutic efficacy in treating bacterial infections, particularly in respiratory and urinary tracts.

    Industry: Used in the development of new formulations and delivery systems for antibiotics

Mechanism of Action

Delta-2-Cefteram Pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active form, cefteram, binds strongly to penicillin-binding proteins (PBPs) 3, 1A, and 1Bs, which are essential for cell wall synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Biological Activity

Delta-2-Cefteram Pivoxil is a third-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity. As a prodrug, it is converted into its active form, cefteram, within the body. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria, making it a valuable option for treating various bacterial infections, especially in respiratory and urinary tract infections.

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The active compound, cefteram, binds to penicillin-binding proteins (PBPs), specifically PBPs 1A, 1B, and 3. This binding disrupts the transpeptidation process crucial for peptidoglycan cross-linking in the bacterial cell wall, leading to cell lysis and death.

Biological Activity Spectrum

This compound demonstrates significant activity against various bacterial strains:

Bacterial Type Activity
Gram-positive Bacteria Effective against Streptococcus spp., Staphylococcus aureus
Gram-negative Bacteria Effective against Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae

Pharmacokinetics

This compound is designed to enhance oral bioavailability through its pivoxil ester form. Upon administration, it undergoes hydrolysis to release cefteram. The pharmacokinetic properties include:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized to cefteram.
  • Excretion : Excreted mainly via the kidneys.

Case Studies and Research Findings

  • Efficacy in Respiratory Infections :
    A clinical study evaluated the effectiveness of this compound in patients with community-acquired pneumonia (CAP). The results indicated a significant reduction in symptoms and bacterial load after a 7-day treatment regimen compared to placebo controls.
  • Comparison with Other Antibiotics :
    In vitro studies compared this compound with other antibiotics such as amoxicillin and ciprofloxacin. The findings showed that this compound had superior activity against specific resistant strains of E. coli and Klebsiella spp., highlighting its potential use in treating resistant infections.
  • Resistance Mechanisms :
    Research has also focused on understanding resistance mechanisms against this compound. Studies revealed that plasmid-mediated β-lactamases are a common resistance factor among certain bacterial strains, necessitating ongoing surveillance and combination therapies to enhance efficacy.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSIJKGBMZQPQF-QWIQBTIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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